Poly(methoxyethenyl/butenedioic acid) (2Z)-, calcium sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related polymers often involves anionic polymerization techniques, as demonstrated in the synthesis of poly(1-phenyl-1,3-butadiene) and its methoxyphenyl derivatives. Anionic polymerization, using initiators like t-BuLi, results in polymers with specific microstructures determined by the reaction conditions and the presence of substituents like methoxy groups (Tsuji et al., 1981)(Tsuji et al., 1981).

Molecular Structure Analysis

The molecular structure of polymers can be significantly affected by the substituents and the polymerization conditions. For instance, coordination polymers synthesized from Zn(II) ions and carboxylic acid derivatives show diverse structures based on the ligands and metal ions used, ranging from one-dimensional chains to three-dimensional networks (Liu et al., 2011)(Liu et al., 2011). These structures have implications for the physical and chemical properties of the materials.

Chemical Reactions and Properties

The chemical reactivity and properties of such polymers are influenced by their molecular architecture. For example, polymers incorporating π-conjugated systems into silica matrices have shown that the polymer's microstructure and the matrix interaction significantly affect the material's optical properties (Kubo et al., 2005)(Kubo et al., 2005).

Physical Properties Analysis

The physical properties, such as thermal stability and luminescence, of coordination polymers can be tailored through the judicious choice of metal ions and organic ligands. Studies have shown that Zn(II) coordination polymers with carboxylic acid ligands exhibit interesting luminescent properties, which can be tuned by the polymer's structure (Liu et al., 2011)(Liu et al., 2011).

Wissenschaftliche Forschungsanwendungen

Kosmetikindustrie

Diese Verbindung, auch bekannt als PVM/MA Copolymer, wird in der Kosmetikindustrie häufig verwendet . Sie dient als Bindemittel, Filmbildner und Haarfixiermittel . Das bedeutet, dass es dazu beiträgt, die Konsistenz von Kosmetikprodukten zu erhalten, eine dünne Beschichtung auf der Haut zu bilden und das Haar in Form zu halten.

Pestizidformulierung

Die Verbindung wurde für die Verwendung als inerter Inhaltsstoff in Pestizidformulierungen zugelassen . Ein inerter Inhaltsstoff bezieht sich auf jede Substanz (oder Gruppe strukturell ähnlicher Substanzen, wenn sie von der Environmental Protection Agency benannt werden) mit Ausnahme eines Wirkstoffs, die absichtlich in ein Pestizidprodukt aufgenommen wird .

Industriechemikalien

Die Verbindung ist auch im Australian Industrial Chemicals Introduction Scheme aufgeführt . Dies deutet darauf hin, dass es in verschiedenen industriellen Anwendungen eingesetzt werden könnte, obwohl die spezifischen Verwendungen in der Quelle nicht aufgeführt sind .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt involves the polymerization of 2-Butenedioic acid (2Z)- with methoxyethene in the presence of calcium and sodium salts.", "Starting Materials": [ "2-Butenedioic acid (2Z)-", "Methoxyethene", "Calcium salt", "Sodium salt" ], "Reaction": [ "Dissolve 2-Butenedioic acid (2Z)- in methoxyethene", "Add calcium and sodium salts to the reaction mixture", "Heat the reaction mixture to initiate the polymerization reaction", "Continue heating until the desired degree of polymerization is achieved", "Cool the reaction mixture and isolate the polymer product" ] } | |

CAS-Nummer |

62386-95-2 |

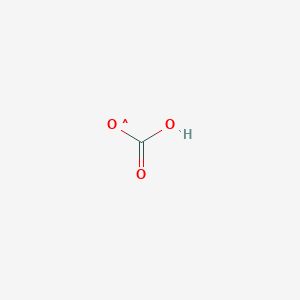

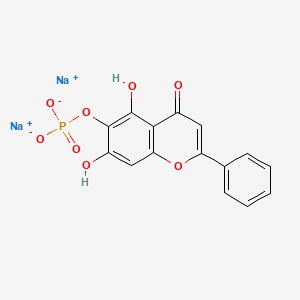

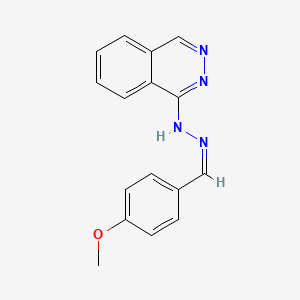

Molekularformel |

C7H7CaNaO5 |

Molekulargewicht |

234.19 g/mol |

IUPAC-Name |

calcium;sodium;(Z)-but-2-enedioate;methanidyloxyethene |

InChI |

InChI=1S/C4H4O4.C3H5O.Ca.Na/c5-3(6)1-2-4(7)8;1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);3H,1-2H2;;/q;-1;+2;+1/p-2/b2-1-;;; |

InChI-Schlüssel |

PNTIJBKTVXQPIL-GRHBHMESSA-L |

Isomerische SMILES |

[CH2-]OC=C.C(=C\C(=O)[O-])\C(=O)[O-].[Na+].[Ca+2] |

SMILES |

[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2] |

Kanonische SMILES |

[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2] |

Andere CAS-Nummern |

62386-95-2 |

Synonyme |

2-butenedioic acid (Z)-, polymer with methoxyethene, calcium sodium salt (9CI) Fixodent Gantrez AT 955 maleic acid, methyl vinyl ether polymer, calcium sodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

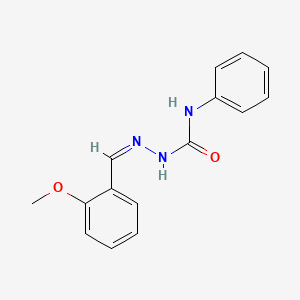

![[11C]MeNER](/img/structure/B1232461.png)